Piperitone oxide, (1S,2S,4S)-
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Overview
Description
Piperitone oxide, (1S,2S,4S)-, is a chemical compound with the molecular formula C10H16O2. It is a stereoisomer of piperitone oxide, characterized by its specific three-dimensional arrangement of atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperitone oxide, (1S,2S,4S)-, can be synthesized through the epoxidation of piperitone. The reaction typically involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired stereoisomer.
Industrial Production Methods
In industrial settings, the production of piperitone oxide, (1S,2S,4S)-, involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperitone oxide, (1S,2S,4S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and alcohols, while reduction can produce different alcohols and hydrocarbons.
Scientific Research Applications
Piperitone oxide, (1S,2S,4S)-, has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Piperitone oxide, (1S,2S,4S)-, is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of piperitone oxide, (1S,2S,4S)-, involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperitone oxide, (1S,2S,4R)-: Another stereoisomer with different spatial arrangement of atoms.
Piperitenone oxide: A related compound with a similar structure but different functional groups.
Carvone oxide: A compound with a similar epoxide ring but different substituents.
Uniqueness
Piperitone oxide, (1S,2S,4S)-, is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
5056-09-7 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S,3S,6S)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h6-7,9H,4-5H2,1-3H3/t7-,9+,10-/m0/s1 |
InChI Key |
IAFONZHDZMCORS-SFGNSQDASA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@@H](C1=O)O2)C |
Canonical SMILES |
CC(C)C1CCC2(C(C1=O)O2)C |
Origin of Product |
United States |
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